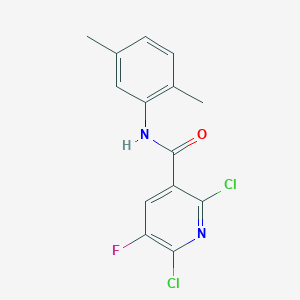

N-(4-fluorophenyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-3,5-dimethylbenzamide, also known as fluconazole, is a synthetic antifungal drug that belongs to the triazole group of compounds. It is widely used in the treatment of various fungal infections, including candidiasis, cryptococcosis, and coccidioidomycosis. Fluconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting their growth and replication.

Mécanisme D'action

Fluconazole exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane, which disrupts its integrity and function. As a result, the cell becomes more susceptible to damage and death.

Biochemical and Physiological Effects

Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can cause some side effects, such as nausea, vomiting, and headache. In addition, N-(4-fluorophenyl)-3,5-dimethylbenzamide can interact with other medications, such as warfarin and cyclosporine, and can affect their metabolism and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

Fluconazole is a useful tool in laboratory experiments for studying fungal biology and pathogenesis. Its specificity for fungal cells allows for selective inhibition of fungal growth and replication, without affecting mammalian cells. However, N-(4-fluorophenyl)-3,5-dimethylbenzamide has limitations in terms of its spectrum of activity and can be less effective against certain fungal species, such as Aspergillus and Fusarium.

Orientations Futures

Future research on N-(4-fluorophenyl)-3,5-dimethylbenzamide could focus on its potential use in combination with other antifungal agents to enhance its efficacy and broaden its spectrum of activity. In addition, studies could explore its use in the treatment of other infectious diseases, such as parasitic and viral infections. Furthermore, research could investigate the mechanisms of resistance to N-(4-fluorophenyl)-3,5-dimethylbenzamide and develop strategies to overcome it. Finally, studies could examine the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-3,5-dimethylbenzamide to optimize its dosing and administration in clinical settings.

Méthodes De Synthèse

The synthesis of N-(4-fluorophenyl)-3,5-dimethylbenzamide involves a multi-step process that starts with the condensation of 2,4-dichlorobenzonitrile with ethyl 4-fluorobenzoate to form 4-(2,4-dichlorophenyl)-4-hydroxybutyronitrile. This intermediate is then converted into 4-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is subsequently esterified with 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol to give N-(4-fluorophenyl)-3,5-dimethylbenzamide.

Applications De Recherche Scientifique

Fluconazole has been extensively studied for its antifungal activity and has been shown to be effective against a wide range of fungal pathogens. It is commonly used in clinical settings to treat systemic and superficial fungal infections, as well as prophylactically in immunocompromised patients. In addition, N-(4-fluorophenyl)-3,5-dimethylbenzamide has been investigated for its potential use in the treatment of other conditions, such as leishmaniasis and malaria.

Propriétés

Nom du produit |

N-(4-fluorophenyl)-3,5-dimethylbenzamide |

|---|---|

Formule moléculaire |

C15H14FNO |

Poids moléculaire |

243.28 g/mol |

Nom IUPAC |

N-(4-fluorophenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18) |

Clé InChI |

RWZOSRLCXDKQRL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |

SMILES canonique |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)

![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)

![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)

![Phenyl{6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methylether](/img/structure/B287479.png)

![6-(2-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287482.png)

![6-Cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287483.png)

![ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287484.png)

![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-ethylpyrazole-4-carboxamide](/img/structure/B287486.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B287487.png)

![Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B287491.png)